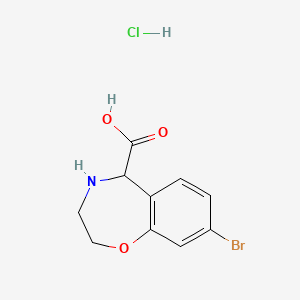
8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2416233-92-4 . It has a molecular weight of 308.56 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties, such as solubility, melting point, or spectral properties, were not found in the available information.Scientific Research Applications
Synthesis and Chemical Structure Analysis
The compound 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid; hydrochloride is a part of various chemical synthesis pathways. Ikemoto et al. (2005) illustrated its role in the practical synthesis of an orally active CCR5 antagonist, highlighting the synthesis of Methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate as a key intermediate in the process (Ikemoto et al., 2005). In a different context, Naganathan et al. (2015) reported the use of the benzoxazepine core, specifically the 7-bromobenzoxazepine, in the process development and scale-up of a kinase inhibitor, indicating its significance in medicinal chemistry (Naganathan et al., 2015).
Crystallographic Analysis and Molecular Interactions
The compound and its derivatives have been the subject of various crystallographic studies. Guerrero et al. (2014) studied four related benzazepine derivatives, revealing intricate hydrogen-bonded assemblies in different dimensions, offering insights into the molecular and supramolecular structures of these compounds (Guerrero et al., 2014). Blanco et al. (2009) also conducted a study on different hydrogen-bonded structures in three 2-thienyl-substituted tetrahydro-1,4-epoxy-1-benzazepines, providing detailed analysis on the supramolecular arrangements and interactions of these molecules (Blanco et al., 2009).
Novel Synthetic Pathways and Applications
Research by Hassan et al. (2007) and Guerrero et al. (2020) shows the compound's involvement in novel synthetic pathways. Hassan et al. disclosed a novel process for the preparation of 3-[(1-ethoxycarbonyl-3-phenylpropyl) amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate tert-butyl ester, an intermediate of benazepril hydrochloride (Hassan et al., 2007). Guerrero et al. (2020) provided an efficient approach to access novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines with fused heterocyclic units, illustrating the compound's versatility in generating complex molecular architectures (Guerrero et al., 2020).
Safety and Hazards
properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3.ClH/c11-6-1-2-7-8(5-6)15-4-3-12-9(7)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYCXCZMKYKEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Br)C(N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)
![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)




![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)
![Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate](/img/structure/B2507098.png)
